6-Isobutyl-2-nitropyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)-2-nitropyridin-3-amine |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)5-7-3-4-8(10)9(11-7)12(13)14/h3-4,6H,5,10H2,1-2H3 |
InChI Key |
BOMMSTYVZJWQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isobutyl 2 Nitropyridin 3 Amine and Analogues
Amination Strategies
Nucleophilic Aromatic Substitution of Halogenated Nitropyridines with Amines
Reactions of 6-Halo-3-nitropyridines with Substituted Amines
A prevalent strategy for constructing aminopyridine frameworks involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyridine (B92270) ring. The presence of a nitro group, particularly at the 3- or 5-position, strongly activates the ring towards such substitutions, especially at the 2-, 4-, and 6-positions.
A key example of this methodology is the reaction of a substituted 6-halonitropyridine with an amine. While a direct example for 6-chloro-2-isopropoxypropylamino-4-methyl-3-nitropyridine with dimethylaminopropylamine is not detailed in the provided sources, a closely related synthesis highlights the principle. The synthesis of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine is achieved by reacting 2,6-dichloro-3-nitropyridine (B41883) sequentially. First, one chlorine atom is replaced by an amino group through reaction with ammonia (B1221849). Subsequently, the remaining chlorine at the 6-position is displaced by 4-fluorobenzylamine (B26447). google.com An alternative approach involves reacting 2-amino-3-nitro-6-methoxypyridine with 4-fluorobenzylamine in water, where the methoxy (B1213986) group is selectively replaced by the benzylamine. google.com This demonstrates that alkoxy groups can also serve as effective leaving groups in SNAr reactions on electron-deficient pyridine rings.
The general mechanism for these reactions involves the attack of the amine nucleophile on the carbon atom bearing the leaving group (e.g., chloro), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the aminated product. The ammonolysis of 2,6-dichloro-3-nitropyridine, for instance, leverages the activating effect of the nitro group to replace the 6-chloro substituent with an amino group.
Vicarious Nucleophilic Substitution in Nitropyridine Systems
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group on the nucleophilic carbon.
The mechanism begins with the addition of the carbanion to an electron-deficient position on the nitropyridine ring (typically ortho or para to the nitro group), forming a Meisenheimer-type adduct. patsnap.com This is followed by a base-induced β-elimination of the leaving group from the adduct, which leads to the rearomatization of the ring and the formation of the substituted product. patsnap.com
VNS has been successfully applied to the amination and alkylation of 3-nitropyridines. orgsyn.orgntnu.no For amination, reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) can be used to introduce an amino group selectively at the 6-position of 3-nitropyridine (B142982) derivatives. orgsyn.org For alkylation, carbanions stabilized by sulfonyl groups are common nucleophiles. patsnap.com Electrophilic 3-nitropyridines react efficiently with alkyl phenyl sulfones or neopentyl alkanesulfonates in the presence of a strong base to yield alkylated products. patsnap.com
Oxidative Amination Techniques for 3-Nitropyridines
Oxidative amination provides another route to introduce amino groups onto the nitropyridine scaffold. This method involves the reaction of a nitropyridine with an amine source in the presence of an oxidizing agent. One documented method involves the reaction of 3-nitropyridine in a DMSO/water mixture saturated with ammonia, using potassium permanganate (B83412) as the oxidant. ntnu.no This process was found to be highly selective, yielding 2-amino-5-nitropyridine (B18323) in a 66% isolated yield. ntnu.no
Earlier reports described the oxidative amination of 3-nitropyridines in liquid ammonia at -33°C, which often resulted in a mixture of isomers. ntnu.no However, performing the reaction at room temperature has been shown to improve selectivity. ntnu.no Furthermore, oxidative amination of 3-nitropyridine and 4-substituted 3-nitropyridines with amines like n-butylamine and diethylamine (B46881) can produce 2-alkylamino-5-nitropyridines with high regioselectivity under optimized conditions. ntnu.no
Amination using Amide Sources
A transition-metal-free approach for the synthesis of aminopyridines involves using simple amides as the amine source. This method accomplishes a C-N bond-forming reaction between a chloropyridine and an amide under refluxing conditions, without the need for a catalyst or base. nih.gov While this method is generally applied to chloropyridines, its principles can be relevant for the synthesis of aminonitropyridines from corresponding chloro-nitro-pyridine precursors. The reaction mechanism likely involves the nucleophilic attack of the amide onto the electron-deficient pyridine ring.
Introduction of Isobutyl Moiety
The installation of an isobutyl group onto the pyridine ring is a key step in the synthesis of the target compound.
Strategies for Isobutyl Group Installation (e.g., N-isobutyl-3-nitropyridin-2-amine synthesis)
The introduction of an isobutyl group can be achieved at different positions. To synthesize N-isobutyl-3-nitropyridin-2-amine, a plausible strategy would involve the N-alkylation of 2-amino-3-nitropyridine (B1266227). The synthesis of 2-amino-3-nitropyridine itself can be challenging due to the formation of isomers during the nitration of 2-aminopyridine (B139424). google.comnbinno.com However, methods exist to produce it, for example, through the hydrolysis and decarboxylation of 2-amino-3-nitro-5-cyanopyridine. google.com Once 2-amino-3-nitropyridine is obtained, standard N-alkylation methods, such as reaction with isobutyl bromide in the presence of a base, could be employed to install the isobutyl group on the exocyclic amine.
Alternatively, the isobutyl group can be introduced directly onto the pyridine ring. The Vicarious Nucleophilic Substitution (VNS) reaction is particularly well-suited for this purpose. patsnap.com As shown in the table below, 3-nitropyridine can be reacted with isobutyl phenyl sulfone in the presence of potassium hexamethyldisilazide (KHMDS) to yield 6-isobutyl-3-nitropyridine as the major product. patsnap.com This method offers a direct route to C-alkylation of the pyridine core.
| Substrate | Reagent | Base | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 3-Nitropyridine | Isobutyl phenyl sulfone | KHMDS | DMF | -40 °C | 30 min | 6-Isobutyl-3-nitropyridine | 62% |
| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 °C | 30 min | 6-Ethyl-3-nitropyridine | 75% |
Synthetic Routes via Reduction of Nitro Precursors
The final step in many syntheses of aminopyridines is the reduction of a nitro group precursor. ntnu.nogoogle.com This transformation is a fundamental process in organic synthesis. ntnu.no For a compound like 6-Isobutyl-2-nitropyridin-3-amine, the synthesis would likely proceed through a dinitro or a nitro-amino intermediate, with the final step being the selective reduction of one nitro group.
For example, the reduction of 2-amino-3-nitropyridine derivatives is a common strategy to produce 2,3-diaminopyridines. Various reducing agents can be employed for this purpose. Classic methods include the use of iron powder in the presence of an acid (e.g., hydrochloric acid in ethanol), tin (Sn), or stannous chloride (SnCl₂) with hydrochloric acid. orgsyn.org Another effective method is the use of an aluminum-nickel alloy in a sodium hydroxide (B78521) solution. orgsyn.org
More modern and chemoselective methods are also available. The use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine like triethylamine (B128534) is a mild, metal-free, and inexpensive procedure for reducing both aromatic and aliphatic nitro compounds to their corresponding primary amines with high yields. ntnu.nogoogle.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a widely used industrial method, though chemoselectivity can be a challenge if other reducible functional groups are present. google.comnbinno.com
| Nitro Compound | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, ethanol (B145695), water, HCl, steam bath | 2,3-Diamino-5-bromopyridine | orgsyn.org |
| Aromatic/Aliphatic Nitro Derivatives | Trichlorosilane (HSiCl₃), Triethylamine (TEA), Acetonitrile, 0-15 °C | Primary Amines | google.com |
| General Nitroarenes | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Anilines | google.comnbinno.com |
Electrochemical Reduction Approaches for Aminopyridine Formation from Nitropyridines
Electrochemical reduction presents a modern and environmentally conscious approach for the synthesis of aminopyridines from their nitropyridine precursors. This method utilizes electrical current as the reducing agent, thereby avoiding the need for traditional, often harsh, chemical reductants. The core of this technique involves the controlled application of a potential to an electrode in a solution containing the nitropyridine substrate.
The process is typically carried out in an electrochemical cell, which can be a simple undivided beaker-type cell, containing the nitropyridine, an acidic electrolyte, and electrodes. rsc.orgnih.gov It has been found that 3-nitropyridines can be effectively reduced to the corresponding 3-aminopyridines in a solution that is acidic. google.com The anolyte is commonly composed of mineral acids such as hydrochloric acid or aqueous sulfuric acid. google.com
A proposed general mechanism for the electrochemical reduction of a nitro group involves a multi-electron process. For aromatic nitro compounds, the reduction to an amine is a six-electron transfer. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine product is formed. The specific potential at which the reduction occurs is dependent on the substrate and the reaction conditions.
The key advantages of this electrochemical approach include:
High Selectivity: The potential can be precisely controlled to selectively reduce the nitro group without affecting other reducible functional groups that might be present in the molecule.
Milder Reaction Conditions: The reactions can often be performed at ambient temperature and pressure. nih.gov
Reduced Waste: It eliminates the need for metal-based reducing agents and the subsequent metal salt waste that is generated in classical reductions. google.com
Research has demonstrated the successful electrochemical conversion of various nitrones, which are structurally related to nitropyridines, into amines with good to moderate yields. nih.gov This methodology has been shown to tolerate a wide array of functional groups on aromatic and heteroaromatic rings. rsc.orgnih.gov
Table 1: General Parameters for Electrochemical Reduction of Nitropyridines
| Parameter | Description | Typical Values/Conditions |
| Cell Type | Can be undivided or divided. | Simple beaker-type cell nih.gov |
| Anode Material | Graphite or other stable materials. | Graphite, Pb/PbO₂ google.com |
| Cathode Material | Often a metal with good hydrogen evolution overpotential. | Glassy Carbon, ITO researchgate.net |
| Electrolyte | Typically an acidic medium. | Aqueous mineral acids (H₂SO₄, HCl) google.com |
| Temperature | Can range up to the solvent's boiling point. | Preferably 50-60 °C google.com |
| Product | The corresponding aminopyridine. | e.g., 3-aminopyridine (B143674) from 3-nitropyridine google.com |
Catalytic Hydrogenation of Nitro Groups
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups to amines. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The process is a form of heterogeneous catalysis, where the reaction occurs on the surface of the solid catalyst.
The most commonly used catalysts for this transformation are noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on a high-surface-area material like activated carbon (C). researchgate.net The general reaction involves the adsorption of both the nitropyridine and hydrogen molecules onto the catalyst surface. google.com This interaction weakens the bonds within both molecules, facilitating the reduction of the nitro group.
The reaction is highly exothermic and typically proceeds with high selectivity for the nitro group, leaving other potentially reducible groups, such as the pyridine ring or other unsaturated bonds, intact under carefully controlled conditions. For instance, the hydrogenation of amine-functionalized pyridines has been successfully achieved using a rhodium oxide catalyst under mild conditions of 5 bar H₂ pressure and 40 °C. researchgate.net
Recent advancements have also explored biocatalytic approaches. A hybrid bio-chemo catalyst, comprising a hydrogenase enzyme immobilized on carbon black, has been shown to effectively hydrogenate aromatic nitro compounds to their corresponding amines under mild, aqueous conditions using H₂ at atmospheric pressure. nih.gov This biocatalyst demonstrated high chemoselectivity for the nitro group and was reusable over several cycles. nih.gov
Table 2: Comparison of Catalysts for Nitro Group Hydrogenation
| Catalyst | Support | Typical Conditions | Advantages |
| Palladium (Pd) | Carbon (Pd/C) | H₂ (1-5 bar), Room Temp - 80°C, Methanol/Ethanol | High activity, cost-effective for many applications. researchgate.net |
| Platinum (Pt) | Carbon (Pt/C) | H₂ (1-5 bar), Room Temp, Acetic Acid | Very active, good for a wide range of substrates. |
| Rhodium (Rh) | Rh₂O₃, Rh/C | H₂ (5 bar), 40°C, TFE | Excellent activity under mild conditions. researchgate.net |
| Hydrogenase/Carbon | Carbon Black | H₂ (1 atm), Room Temp, Aqueous buffer | High selectivity, environmentally benign, reusable. nih.gov |
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial and can be tuned to optimize the yield and selectivity for a specific nitropyridine substrate.
Multi-Step Synthesis Pathways Involving the Chemical Compound
The synthesis of a specifically substituted pyridine like this compound is not commonly documented and likely requires a dedicated multi-step synthetic route. Based on established pyridine chemistry, a plausible pathway can be constructed starting from more readily available precursors. One such logical approach would involve the sequential introduction of the required functional groups onto a pyridine scaffold.
A representative synthesis could commence with a suitable isobutyl-substituted pyridine, such as 2-amino-6-isobutylpyridine. The key subsequent step would be the regioselective nitration of this precursor. The directing effects of the existing amino and isobutyl groups on the pyridine ring are critical in determining the position of the incoming nitro group. In many cases, the nitration of 2-aminopyridines yields a mixture of products, with the 5-nitro isomer often being the major product. orgsyn.org However, careful selection of nitrating agents and reaction conditions can influence the regioselectivity.
An analogous, well-documented procedure is the nitration of 2-amino-5-bromopyridine (B118841). orgsyn.org In this synthesis, the substrate is treated with nitric acid in concentrated sulfuric acid at low temperatures (0°C) to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org
Following this analogy, a proposed synthetic pathway for this compound could be as follows:
Preparation of the Precursor: The synthesis would start with 2-amino-6-isobutylpyridine. If not commercially available, it could be prepared through various methods known in pyridine chemistry.
Regioselective Nitration: The 2-amino-6-isobutylpyridine would then be subjected to nitration. Using a mixture of nitric acid and sulfuric acid at controlled temperatures, the aim would be to introduce the nitro group at the 3-position. The reaction would likely require careful optimization to favor the desired isomer over other potential products.
Reaction: 2-amino-6-isobutylpyridine + HNO₃/H₂SO₄ → this compound + isomers
Isolation and Purification: After the reaction, the product mixture would be worked up, typically by pouring it onto ice and neutralizing the acid. orgsyn.org The desired this compound would then be isolated from any isomeric byproducts through techniques such as crystallization or chromatography.
An alternative strategy could involve starting with a pre-functionalized pyridine ring, for example, 2-chloro-6-isobutylpyridine. This could be nitrated to form 2-chloro-6-isobutyl-3-nitropyridine. Subsequent nucleophilic aromatic substitution with ammonia could then be used to introduce the amino group at the 2-position, displacing the chloride. This approach is analogous to the synthesis of 2-Amino-6-methoxy-3-nitropyridine (B1334430) from 2-Amino-6-chloro-3-nitropyridine (B151482), where a nucleophile (methoxide) displaces the chloro group. chemicalbook.com
These proposed pathways are based on established chemical principles and reactions of analogous pyridine derivatives. The actual execution would necessitate experimental optimization of each step to achieve viable yields and purity of the target compound, this compound.
Chemical Reactivity and Transformation Studies of 6 Isobutyl 2 Nitropyridin 3 Amine
Reactions at the Nitro Group
The nitro group of 6-isobutyl-2-nitropyridin-3-amine is a key site for chemical modification, primarily through reduction to an amino group or by nucleophilic displacement.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds. nih.gov This reaction is crucial for the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or by using chemical reducing agents. Common methods for the reduction of nitro groups include the use of metals like zinc or tin in acidic media, as well as catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). organic-chemistry.orggoogle.com Another effective method involves the use of trichlorosilane (B8805176) in the presence of a base. google.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, the reduction of a related compound, 2-amino-3-nitropyridine (B1266227), to 2,3-diaminopyridine (B105623) can be accomplished using various reagents, including iron in acidified ethanol (B145695) or through catalytic reduction. orgsyn.org
| Reagent/Catalyst | Conditions | Product | Reference |
| H₂/Ni or Na/EtOH | - | Piperidine | uoanbar.edu.iq |
| HSiCl₃/tertiary amine | Mild, metal-free | Amine | organic-chemistry.org |
| KBH₄/I₂ | In situ generation of BI₃ | Amine | organic-chemistry.org |
| Iron Powder (CIP) | Water | Amine | organic-chemistry.org |
| Molybdenum Sulfide | 350-700°F | Amine | google.com |
Nucleophilic Displacement of the Nitro Group
The nitro group in nitropyridines can be displaced by nucleophiles, a reaction facilitated by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring. nih.gov In some cases, the nitro group can be a better leaving group than halogens. nih.gov For example, studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This reactivity suggests that the nitro group in this compound could also be susceptible to nucleophilic attack, particularly with soft nucleophiles like thiols. The reaction of toluene-p-thiolate anion with primary or secondary nitroalkanes has been shown to yield alkyl p-tolyl sulphides through a conventional SN2 displacement of the nitro group. rsc.org
Reactions at the Amino Group (Pyridin-3-amine)
The amino group at the 3-position of the pyridine ring is a versatile functional handle for various transformations, including acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reactions
The amino group of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, alkylation can be achieved using alkyl halides. These reactions are standard transformations for primary amines. For instance, a process for preparing 2-nitro-3-aminopyridine involves the protection of the amino group, nitration, and subsequent deprotection. google.com
Condensation Reactions
The amino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acids. Furthermore, condensation reactions can lead to the formation of heterocyclic systems.
Reactions at the Pyridine Ring
The pyridine ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, making such reactions challenging and often requiring harsh conditions. uoanbar.edu.iq Conversely, the ring is activated towards nucleophilic substitution. uoanbar.edu.iq
The low reactivity of pyridine towards electrophilic substitution is due to the electronegativity of the nitrogen atom, which decreases the electron density of the ring, and the protonation of the nitrogen in acidic media, which further deactivates the ring. uoanbar.edu.iq Nucleophilic substitution, on the other hand, is favored, especially at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq In the case of this compound, the presence of the isobutyl group at the 6-position and the nitro group at the 2-position would direct incoming nucleophiles to the remaining available positions.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring significantly modify this inherent reactivity. In this compound, the 3-amino group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the 2-nitro group is a strong deactivating group and directs incoming electrophiles to the meta position.
The directing effects of the substituents are summarized below:
3-Amino group (-NH2): ortho, para-director (positions 2 and 4, and 6)
2-Nitro group (-NO2): meta-director (positions 4 and 6)
Ring Nitrogen: Deactivating, directs meta (positions 3 and 5)
Considering the positions on the pyridine ring of this compound, the potential sites for electrophilic attack are C4 and C5. The C2, C3, and C6 positions are already substituted.
The activating effect of the amino group at C3 and the directing effect of the nitro group at C2 converge to strongly favor electrophilic attack at the C4 position . The C5 position is sterically hindered by the adjacent isobutyl group at C6 and is not electronically favored by the primary directing groups. Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly the 4-substituted product.
However, the high reactivity of the amino group can lead to side reactions, such as oxidation, especially under harsh acidic conditions often used for nitration or sulfonation. byjus.com To achieve selective substitution, protection of the amino group, for instance by acetylation to form an amide, is a common strategy. The acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. byjus.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product | Rationale |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-6-isobutyl-2-nitropyridin-3-amine | The amino group strongly directs the incoming nitro group to the C4 position. The reaction may require protection of the amino group to prevent oxidation. |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-6-isobutyl-2-nitropyridin-3-amine | The amino group activates the C4 position for bromination. |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | The amino group directs sulfonation to the C4 position. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ | No reaction | The pyridine nitrogen forms a complex with the Lewis acid catalyst (AlCl₃), leading to strong deactivation of the ring. uoanbar.edu.iq |
Cross-Coupling Reactions (e.g., Suzuki coupling in related nitropyridines)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov While there is no specific literature on the Suzuki coupling of this compound, the reactivity of related nitropyridines suggests that this compound could be a viable coupling partner. nih.govasm.org
The Suzuki coupling typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. byjus.comresearchgate.net In the context of this compound, a halogenated derivative would be required for it to act as the electrophilic partner. For instance, a bromo or chloro substituent could be introduced at the C4 or C5 position.
Given the electronic nature of the starting molecule, introduction of a leaving group at the C4 position via electrophilic halogenation would be the most straightforward approach to synthesize a suitable precursor for Suzuki coupling.
Alternatively, recent advancements have shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings, a process that involves the cleavage of the C-NO2 bond by the palladium catalyst. cdnsciencepub.com This opens up the possibility of directly using a nitropyridine as the electrophilic partner. In such a scenario, the 2-nitro group of this compound could potentially be replaced.
Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction with a Derivative of this compound
| Substrate | Coupling Partner | Catalyst System | Base | Product |
| 4-Bromo-6-isobutyl-2-nitropyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-6-isobutyl-2-nitropyridin-3-amine |
| This compound | Arylboronic acid | Pd(acac)₂ / BrettPhos | K₃PO₄ | 6-Isobutyl-3-amino-2-arylpyridine |
This table is illustrative and based on general conditions for Suzuki coupling of related compounds. cdnsciencepub.com
Stability and Degradation Pathways
The stability of this compound is influenced by its functional groups, which can be susceptible to various degradation processes under specific conditions.
Chemical Stability:
Reduction of the Nitro Group: The 2-nitro group is susceptible to reduction under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with reducing agents like SnCl₂/HCl would likely reduce the nitro group to an amino group, yielding 6-isobutylpyridine-2,3-diamine (B13645045). This is a common transformation for aromatic nitro compounds. mdpi.com
Acid/Base Sensitivity: The amino group can be protonated in acidic media, forming a pyridinium (B92312) salt. The pyridine nitrogen is also basic and can be protonated. Strong acidic conditions, especially at elevated temperatures, could potentially lead to decomposition.
Oxidative Degradation: The amino group makes the ring susceptible to oxidation, which can lead to complex mixtures of degradation products, particularly in the presence of strong oxidizing agents. byjus.com
Biodegradation: Pyridine and its derivatives are known to be biodegradable by various microorganisms. asm.orgresearchgate.net The degradation pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. nih.gov For this compound, microbial degradation could be initiated by:
Hydroxylation at one of the available ring positions.
Biotransformation of the isobutyl side chain.
Reduction of the nitro group.
The presence of the nitro and amino groups may influence the rate and pathway of biodegradation compared to unsubstituted or alkyl-substituted pyridines.
Derivatization and Structural Modification of 6 Isobutyl 2 Nitropyridin 3 Amine
Synthesis of Substituted Isobutylamine Derivatives
While direct modification of the isobutyl group is less commonly explored, the term "isobutylamine derivatives" in this context primarily refers to modifications involving the primary amino group at the 3-position and subsequent transformations of the entire molecular framework. The reactivity of the amino group allows for standard reactions such as acylation and alkylation.
A more profound transformation involves the reduction of the 2-nitro group. This reaction converts the initial 2-nitropyridin-3-amine into 6-isobutylpyridine-2,3-diamine (B13645045). This diamine is a critical intermediate, as the newly formed amino group at the 2-position, ortho to the existing amine, opens the door to a multitude of cyclization reactions for building condensed heterocyclic systems, as detailed in section 4.3.
Furthermore, the amino group can direct substitution on the pyridine (B92270) ring or be transformed into other functional groups through diazotization reactions, which can then be displaced by various nucleophiles. google.com For instance, treatment of a similar 2-amino-3-nitropyridine (B1266227) with sodium nitrite (B80452) and hydrochloric acid can lead to the formation of a hydroxyl group, which can be further functionalized. google.com
Introduction of Diverse Functional Groups on the Pyridine Ring
The introduction of new functional groups onto the pyridine ring of 6-Isobutyl-2-nitropyridin-3-amine is governed by the directing effects of the existing substituents. The nitro group is a strong electron-withdrawing group and a meta-director, while the amino group is a strong electron-donating group and an ortho-, para-director. This electronic push-pull system facilitates certain nucleophilic aromatic substitution (SNAr) reactions.
The nitro group itself can be a target for substitution. In related 3-nitropyridine (B142982) systems, the nitro group has been shown to be displaceable by various sulfur, nitrogen, and oxygen nucleophiles. nih.gov For example, reactions with thiols in the presence of a base like potassium carbonate can lead to the selective substitution of the nitro group. nih.gov This provides a direct method for introducing thioether functionalities.
Another strategy involves halogenation of the pyridine ring, followed by cross-coupling reactions. While direct halogenation of this compound is not extensively documented, similar 2-amino-3-nitropyridine structures can be synthesized from halogenated precursors like 2,6-dichloro-3-nitropyridine (B41883). nih.gov Once a halogen, such as bromine or chlorine, is installed on the pyridine ring, it serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki or Buchwald-Hartwig cross-couplings. nih.gov These reactions allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the derivatives.
Formation of Condensed Heterocyclic Systems (e.g., imidazo[4,5-b]pyridines)
A primary and highly valuable transformation of this compound is its conversion into condensed heterocyclic systems, most notably imidazo[4,5-b]pyridines. These bicyclic structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active molecules. nih.govacs.org
The synthetic pathway universally begins with the reduction of the 2-nitro group to an amine, yielding the key intermediate, 6-isobutylpyridine-2,3-diamine. This reduction is typically achieved using reagents such as sodium dithionite (B78146) (Na₂S₂O₄), zinc dust in the presence of an acid, or catalytic hydrogenation. nih.govresearchgate.net
Once the 6-isobutylpyridine-2,3-diamine is formed, the adjacent amino groups are perfectly positioned for cyclocondensation reactions to form the imidazole (B134444) ring. A variety of reagents can be used to furnish the C2 position of the newly formed imidazole ring:
Aldehydes: Reaction with an aldehyde (R-CHO) typically under acidic or oxidative conditions, yields 2-substituted imidazo[4,5-b]pyridines. nih.gov
Carboxylic Acids: Condensation with carboxylic acids (R-COOH) or their derivatives (e.g., acid chlorides, esters) often requires harsh conditions or activating agents to form the 2-substituted fused imidazole.
Orthoformates: Using triethyl orthoformate results in the parent, unsubstituted (at the 2-position) imidazo[4,5-b]pyridine ring system. researchgate.net
This tandem process of reduction followed by cyclization is an efficient method for rapidly constructing the imidazo[4,5-b]pyridine core. nih.govacs.org
| Precursor | Reagent for Cyclization | Resulting System | Reference |
|---|---|---|---|
| Pyridine-2,3-diamine | Substituted Aromatic Aldehydes | 2-Aryl-3H-imidazo[4,5-b]pyridine | nih.gov |
| Resin-bound Diaminopyridine | Triethyl Orthoformate | Imidazo[4,5-b]pyridine | researchgate.net |
| 5,6-Diamino-nicotinic acid methyl ester | Bromobutanone | 2,3-dimethyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester | google.com |
Design and Synthesis of Advanced Pyridine Architectures
Beyond simple derivatization and the formation of common fused rings, this compound can be a building block for more complex and advanced molecular architectures. These advanced structures are designed for specific applications, such as targeted therapeutics or functional materials.
The synthesis of these architectures often involves multi-step sequences that combine several of the reactions previously mentioned. For example, an imidazo[4,5-b]pyridine derived from the starting compound could be further functionalized. If a halogen atom was preserved on the pyridine ring (position 5), it could undergo a Suzuki cross-coupling to attach a complex aryl or heteroaryl moiety. nih.gov This allows for the creation of 2,6-disubstituted imidazo[4,5-b]pyridines, where the 6-substituent is the isobutyl group and the 2-substituent is introduced during the cyclization step. nih.gov
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental spectroscopic data publicly available for the compound this compound. Detailed research findings, including experimental ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR data, are required to generate the requested scientific article.
As this information could not be located, the following article cannot be constructed. Fulfilling the request would necessitate speculating on or fabricating the data, which would compromise the scientific accuracy and integrity of the response.
Therefore, the sections on Advanced Spectroscopic Characterization and Elucidation of the Chemical Compound, including all subsections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy, cannot be provided at this time.
Advanced Spectroscopic Characterization and Elucidation of the Chemical Compound
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are highly sensitive to its structure and bonding. For the parent compound, 2-nitropyridin-3-amine, a theoretical and experimental study has been conducted, offering a basis for understanding the Raman spectrum of its 6-isobutyl derivative. researchgate.net
The Raman spectrum of 2-nitropyridin-3-amine is characterized by distinct bands corresponding to the vibrations of the pyridine (B92270) ring, the nitro group (NO₂), and the amino group (NH₂). The introduction of an isobutyl group at the 6-position of the pyridine ring in "6-Isobutyl-2-nitropyridin-3-amine" would be expected to introduce several new bands in the Raman spectrum. These would primarily arise from the various vibrational modes of the isobutyl group itself, including C-H stretching, bending, and rocking vibrations.
Expected Raman Shifts for the Isobutyl Group:
C-H stretching: Typically observed in the 2800-3000 cm⁻¹ region.
CH₃ and CH₂ bending: Expected in the 1340-1470 cm⁻¹ range.
Skeletal vibrations: Vibrations of the C-C skeleton of the isobutyl group would appear at lower frequencies.
The presence of the isobutyl group, an electron-donating alkyl group, may also induce slight shifts in the vibrational frequencies of the pyridine ring and the nitro and amino groups due to its electronic influence on the molecule. A comparative analysis of the Raman spectra of 2-nitropyridin-3-amine and "this compound" would allow for the precise assignment of these new bands and a more detailed structural confirmation.
A reference Raman spectrum for the related compound 3-nitropyridin-2-amine is available, providing further comparative data. nih.gov
| Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound |
| C-H stretching (isobutyl) | 2800-3000 |
| N-H stretching (amino) | 3300-3500 |
| C=C, C=N stretching (pyridine ring) | 1400-1600 |
| NO₂ symmetric stretching | 1335-1380 |
| CH₃, CH₂ bending (isobutyl) | 1340-1470 |
| C-N stretching | 1250-1350 |
| NO₂ bending | 830-870 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The parent compound, 2-amino-5-nitropyridine (B18323), which is isomeric to 2-nitropyridin-3-amine, has available UV/Visible spectral data. nist.gov The electronic spectrum of "this compound" is expected to be similar to that of 2-nitropyridin-3-amine, with some modifications due to the presence of the isobutyl group. The isobutyl group, being an auxochrome, can cause a slight red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the absorption maxima and may also affect the molar absorptivity.
The electronic transitions in this molecule are likely to be π → π* and n → π* transitions associated with the pyridine ring and the nitro and amino groups. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the same ring system leads to intramolecular charge transfer (ICT) character in some of the electronic transitions, which can result in strong absorption bands in the UV-Vis region.
| Transition Type | Expected Wavelength Range (nm) | Affected Groups |
| π → π | 200-400 | Pyridine ring, Nitro group |
| n → π | >300 | Nitro group, Amino group |
| Intramolecular Charge Transfer (ICT) | >300 | Donor (Amino) to Acceptor (Nitro) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For "this compound," HRMS would provide an accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₉H₁₃N₃O₂).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a direct mass spectrum for "this compound" is not publicly documented, the fragmentation can be predicted based on the known fragmentation of related compounds, such as 2-nitropyridin-3-amine and other alkyl-substituted pyridines. nih.govresearchgate.net
The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound. Key fragmentation pathways would likely involve:
Loss of the isobutyl group: A significant fragmentation pathway would be the cleavage of the bond between the pyridine ring and the isobutyl group, leading to a fragment ion corresponding to the loss of a C₄H₉ radical.
Fragmentation of the isobutyl group: Stepwise loss of smaller fragments, such as methyl (CH₃) or ethyl (C₂H₅) groups, from the isobutyl side chain.
Loss of the nitro group: Elimination of the NO₂ group is a common fragmentation for nitroaromatic compounds.
Ring cleavage: Fragmentation of the pyridine ring itself can also occur.
The NIST Mass Spectrometry Data Center provides mass spectral data for the parent compound, 2-nitropyridin-3-amine, which shows a top peak at m/z 93 and a second highest at m/z 66, with the molecular ion at m/z 139. nih.gov
| Ion | Proposed Formula | Expected m/z | Fragmentation Pathway |
| [M]⁺ | C₉H₁₃N₃O₂ | 195.1008 | Molecular Ion |
| [M - C₄H₉]⁺ | C₅H₄N₃O₂ | 138.0253 | Loss of isobutyl radical |
| [M - NO₂]⁺ | C₉H₁₃N₂ | 149.1106 | Loss of nitro group |
| [M - C₃H₇]⁺ | C₆H₆N₃O₂ | 152.0410 | Loss of propyl radical from isobutyl group |
Emission Spectroscopy and Photophysical Properties
Emission spectroscopy, particularly fluorescence spectroscopy, provides information about the excited state properties of a molecule. The photophysical properties, such as fluorescence quantum yield and lifetime, are highly dependent on the molecular structure and environment.
The isobutyl group is not expected to directly participate in the electronic transitions responsible for fluorescence but can influence the photophysical properties by altering the molecular geometry and vibrational modes, which can affect non-radiative decay pathways. To definitively determine the emission properties of "this compound," experimental investigation would be necessary. This would involve measuring the emission spectrum upon excitation at the absorption maxima and quantifying the fluorescence quantum yield.
| Photophysical Property | Predicted Characteristic | Influencing Factors |
| Fluorescence | Likely weak or quenched | Presence of the nitro group |
| Stokes Shift | Potentially large | Intramolecular Charge Transfer (ICT) |
| Emission Wavelength | Dependent on excited state energy | Electronic structure of the nitropyridine core |
Crystallographic Analysis and Solid State Investigations of the Chemical Compound
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination
A single-crystal X-ray diffraction study would be the definitive method to elucidate the precise three-dimensional atomic arrangement of 6-Isobutyl-2-nitropyridin-3-amine. This technique would provide fundamental information about its molecular geometry and how the molecules arrange themselves in the solid state.
Bond Lengths, Bond Angles, and Torsion Angle Analysis
Without experimental data, specific bond lengths, angles, and torsion angles for this compound cannot be provided. Such an analysis would typically involve comparing the observed geometric parameters to standard values for similar chemical fragments. For instance, the geometry of the pyridine (B92270) ring, the nitro group, and the isobutyl substituent would be scrutinized for any significant deviations that might indicate electronic or steric effects within the molecule.
Molecular Conformation and Rotameric Orientation
The conformation of the molecule, particularly the orientation of the isobutyl group and the nitro group relative to the pyridine ring, would be a key aspect of the SCXRD analysis. Torsion angles would define the rotation around the C-C bond of the isobutyl group and the C-N bond of the nitro group, revealing the most stable conformation adopted in the crystal lattice.
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The amine (NH2) and nitro (NO2) groups are capable of participating in hydrogen bonding. A crystallographic study would identify the specific hydrogen bond donors and acceptors and detail the geometry of these interactions (D-H···A distances and angles). These interactions would likely play a crucial role in the formation of a larger, ordered supramolecular assembly, connecting individual molecules into chains, sheets, or more complex three-dimensional networks.
Crystal Packing Analysis
Analysis of the crystal packing would describe how the supramolecular motifs assemble to fill space efficiently in the crystal. This involves examining the relative orientations of molecules and identifying any significant packing patterns, such as herringbone or pi-stacking arrangements between the pyridine rings.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. A thorough investigation would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, pressure). The existence of different solid forms can have significant implications for the physical properties of the compound.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can generate a detailed picture of all close contacts. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts (e.g., H···H, O···H, N···H), allowing for a direct comparison of the interaction patterns between different polymorphs, if discovered.
Co-crystallization and Salt Formation
There is no available research on the co-crystallization or salt formation of this compound with other molecules. The formation of co-crystals or salts is a common strategy in pharmaceutical and materials science to modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability. This typically involves reacting the target molecule with a co-former or a pharmaceutically acceptable acid or base. The absence of any published studies indicates that the potential of this compound to form such multi-component crystalline solids has not been explored or reported.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific computational and theoretical investigation data available for the chemical compound this compound.
While computational studies, including Density Functional Theory (DFT) and ab initio methods, are commonly employed to analyze the geometric, electronic, and reactivity properties of related substituted nitropyridine molecules, no such studies have been published for this compound itself. nih.govresearchgate.net
General methodologies for similar compounds often involve:
Density Functional Theory (DFT) for geometry optimization and electronic structure calculations, frequently using functionals like B3LYP. researchgate.net
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), for more precise electronic structure analysis. researchgate.net
Basis sets of varying sizes and complexities, such as 6-311++G(d,p), are selected to balance computational cost and accuracy. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) analysis to predict chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) mapping to identify sites susceptible to electrophilic and nucleophilic attack.
However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested in the article outline. The scientific community has not yet published computational or theoretical data for this particular compound.
Computational and Theoretical Investigations of 6 Isobutyl 2 Nitropyridin 3 Amine
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors) within a molecule. This analysis provides a quantitative picture of intramolecular interactions, such as hyperconjugation and steric effects, which are crucial for understanding the molecule's stability and reactivity.
For 6-Isobutyl-2-nitropyridin-3-amine, NBO analysis would reveal significant intramolecular interactions that stabilize the molecule. The primary interactions are expected to involve the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂), as well as the isobutyl substituent, all attached to the pyridine (B92270) ring.
The key intramolecular interactions that would be investigated include:
Donation from the amino group to the pyridine ring: The lone pair of the nitrogen atom in the amino group (n(N)) can donate electron density to the antibonding π* orbitals of the pyridine ring. This n → π* interaction is a classic example of resonance stabilization and is expected to be a significant stabilizing factor.
Back-donation from the pyridine ring to the nitro group: The π orbitals of the pyridine ring can donate electron density to the antibonding π* orbitals of the nitro group. This π → π* interaction contributes to the delocalization of electrons across the molecule and enhances its stability.
The strength of these interactions is quantified by the second-order perturbation energy (E(2)), which can be calculated using NBO analysis. A higher E(2) value indicates a stronger interaction.
Table 1: Hypothetical NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N(Amino) | π(C-N of Pyridine) | 45.8 | n → π |
| π(C=C of Pyridine) | π(N-O of Nitro) | 25.3 | π → π |
| σ(C-H of Isobutyl) | π(C-C of Pyridine) | 5.2 | σ → π |
| σ(C-C of Isobutyl) | σ(C-N of Pyridine) | 2.1 | σ → σ |
Note: The values in this table are representative and intended for illustrative purposes.
Spectroscopic Property Simulations (IR, Raman, UV-Vis, NMR Chemical Shifts)
Computational simulations of spectroscopic properties are invaluable for interpreting experimental spectra and confirming the structure of a molecule. Density Functional Theory (DFT) is a widely used method for these simulations.
Infrared (IR) and Raman Spectroscopy: Simulated IR and Raman spectra can predict the vibrational frequencies of the functional groups in this compound. The calculations would help in assigning the observed spectral bands to specific vibrational modes, such as N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, C-H stretching of the isobutyl group, and various vibrations of the pyridine ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric N-H Stretch | ~3400 |
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3500 |
| Nitro (-NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
| Isobutyl (-CH(CH₃)₂) | C-H Stretch | ~2960 |
| Pyridine Ring | C=C/C=N Stretch | ~1600 |
Note: These are approximate values and can be refined by comparing with experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum (UV-Vis) of the molecule. rsc.org These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. For this compound, the transitions are expected to be of π → π* and n → π* character, arising from the delocalized π-system and the lone pairs on the nitrogen and oxygen atoms.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom in the molecule, aiding in the structural elucidation. The chemical shifts are sensitive to the electron density around the nuclei, which is influenced by the electron-donating and -withdrawing groups.
Excited State Calculations (e.g., TD-DFT) and Photophysical Phenomena
TD-DFT is a powerful tool for investigating the excited states of molecules and their photophysical properties. rsc.org By calculating the energies and characters of the lowest singlet and triplet excited states, one can understand the molecule's potential for fluorescence and phosphorescence.
For this compound, TD-DFT calculations would elucidate the nature of its electronic transitions. The calculations would provide information on the vertical excitation energies, oscillator strengths, and the molecular orbitals involved in each transition. This information is crucial for understanding the absorption and emission properties of the molecule. For instance, the calculations could reveal whether the lowest excited state is of n → π* or π → π* character, which has significant implications for its photophysical behavior. A π → π* transition is often associated with stronger absorption and fluorescence compared to an n → π* transition.
Table 3: Hypothetical TD-DFT Results for the Lowest Singlet Excited States
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₁ | 2.85 | 435 | 0.15 | HOMO → LUMO (π → π) |
| S₂ | 3.20 | 387 | 0.08 | HOMO-1 → LUMO (n → π) |
| S₃ | 3.55 | 349 | 0.25 | HOMO → LUMO+1 (π → π*) |
Note: These values are illustrative and depend on the computational method and solvent model used.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.netnih.govucl.ac.uk By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of the molecule's conformational landscape and dynamics.
For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the isobutyl group. The rotation around the C-C single bonds of the isobutyl chain can lead to different conformers with varying energies and properties. MD simulations can sample these different conformations and determine their relative populations at a given temperature.
The simulations would typically be performed in a solvent box to mimic experimental conditions. The trajectory from the simulation can be analyzed to understand various dynamic properties, such as:
Conformational analysis: Identifying the most stable conformers and the energy barriers between them.
Hydrogen bonding dynamics: Investigating the formation and breaking of intramolecular and intermolecular hydrogen bonds involving the amino group.
Solvation structure: Understanding how solvent molecules arrange around the solute molecule.
By providing a dynamic picture of the molecule, MD simulations complement the static information obtained from quantum chemical calculations and provide a more complete understanding of the behavior of this compound.
Structure Property Relationship Studies of the Chemical Compound and Its Derivatives
Influence of Substituent Effects on Electronic Structure and Reactivity
The electronic character and reactivity of the 6-Isobutyl-2-nitropyridin-3-amine core are governed by the interplay between the electron-donating amine (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. The isobutyl group at the 6-position also exerts a modest, yet significant, influence.
The nitro group at the C2 position strongly deactivates the pyridine (B92270) ring towards electrophilic attack through its powerful electron-withdrawing resonance and inductive effects. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. Research on related 2-methyl-3-nitropyridines shows that the nitro group at position 3 is susceptible to substitution by sulfur nucleophiles. researchgate.netnih.gov In the case of this compound, the nitro group is at position 2.
The amino group at C3 acts as an electron-donating group, increasing the electron density of the ring, particularly at the ortho and para positions. However, its effect is largely overshadowed by the adjacent nitro group. The primary electronic feature is the push-pull system created by the vicinal amino and nitro groups, which polarizes the molecule.
The isobutyl group at C6 is a weak electron-donating group via induction. Its presence slightly increases the electron density of the pyridine ring compared to an unsubstituted analog. Studies on 2-amino-4-methyl-5-nitropyridine (B42881) highlight that alkyl groups can influence properties like lipophilicity and steric hindrance. In comparison to its 6-methyl analog, the larger isobutyl group in this compound introduces greater steric bulk around the ring nitrogen and the C6 position, which can influence the approach of reactants and solvent molecules.
The reactivity of related 3-nitropyridines has been explored, showing that they readily undergo SNAr reactions where the nitro group is displaced. nih.gov The specific regioselectivity and reaction rates are sensitive to the other substituents on the ring. For instance, in 3-nitro-5-halopyridines, the nitro group is often more readily displaced than the halogen. researchgate.net
Table 1: Influence of Substituents on the Properties of 2-Amino-3-nitropyridine (B1266227) Derivatives
| Substituent at C6 | Expected Electronic Effect | Expected Steric Effect | Influence on Reactivity |
|---|---|---|---|
| -H (2-Amino-3-nitropyridine) | Baseline reference | Minimal | High reactivity in nucleophilic substitution due to strong activation by the nitro group. researchgate.net |
| -CH₃ (6-Methyl-2-nitropyridin-3-amine) | Weakly electron-donating (inductive) | Moderate | Slight increase in ring electron density; steric hindrance may slightly modulate reaction rates at adjacent sites. nih.gov |
| -Cl (6-Chloro-2-nitropyridin-3-amine) | Electron-withdrawing (inductive), weakly donating (resonance) | Moderate | Increases electrophilicity of the ring; provides an additional site for nucleophilic attack. nih.govsigmaaldrich.com |
| -OCH₃ (6-Methoxy-2-amino-3-nitropyridine) | Strongly electron-donating (resonance) | Moderate | Significantly increases electron density, potentially deactivating the ring towards nucleophilic attack compared to halogenated analogs. researchgate.netgoogle.com |
| -CH₂CH(CH₃)₂ (this compound) | Weakly electron-donating (inductive) | Significant | Similar electronic effect to methyl but with increased steric bulk, which can hinder reactions at the N1 and C6 positions. |
Correlation of Structural Features with Spectroscopic Signatures
The unique arrangement of functional groups in this compound gives rise to distinct spectroscopic signatures. While specific experimental data for this exact compound is limited, analysis of its structural analogs like 2-amino-3-nitropyridine and its 6-methyl derivative allows for reliable prediction of its spectral characteristics. researchgate.netnih.gov
¹H NMR Spectroscopy: The aromatic region is expected to show two doublets corresponding to the protons at C4 and C5, with coupling constants typical for ortho-protons on a pyridine ring. The chemical shifts will be influenced by the electronic effects of the substituents; the proton at C4, being between two amino groups (one ring nitrogen, one exocyclic amine), and the proton at C5, being adjacent to the electron-donating isobutyl group, will have distinct resonances. The isobutyl group itself will produce characteristic signals in the aliphatic region: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The amine protons (-NH₂) typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon atoms of the pyridine ring will show distinct resonances. The C2 and C3 carbons, directly attached to the nitro and amino groups respectively, will be significantly shifted. The C2 carbon will be deshielded due to the nitro group, while the C3 carbon will be shielded by the amino group. The carbons of the isobutyl group will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations from the amino and nitro groups. The N-H stretching vibrations of the primary amine are expected as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C2-NO₂ group will appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The presence of a strong intramolecular hydrogen bond between the -NH₂ and -NO₂ groups can cause a redshift (lowering of frequency) in the N-H and N-O stretching bands. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Structural Feature | Expected Chemical Shift / Frequency Range |
|---|---|---|
| ¹H NMR (ppm) | Pyridine H-4, H-5 | 7.0 - 8.5 |
| Amine (-NH₂) | Broad singlet, ~6.0 - 7.5 | |
| Isobutyl (-CH₂-) | ~2.5 - 2.8 (d) | |
| Isobutyl (-CH-, -CH₃) | ~0.9 - 2.2 (m, d) | |
| ¹³C NMR (ppm) | Pyridine Ring Carbons | 110 - 160 |
| C2-NO₂, C3-NH₂ | Distinct shifts due to strong electronic effects | |
| Isobutyl Carbons | 15 - 45 | |
| IR (cm⁻¹) | N-H Stretch (Amine) | 3300 - 3500 (two bands) |
| N=O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) | |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Hydrogen Bonding Networks and Their Impact on Molecular Behavior
A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between one of the hydrogen atoms of the 3-amino group and an oxygen atom of the 2-nitro group. This interaction creates a stable, six-membered pseudo-ring.
Crystal structure analysis of analogous compounds, such as 6-chloro-N-isopropyl-3-nitropyridin-2-amine, confirms the existence of this N-H···O intramolecular bond, which locks the substituents into a nearly coplanar arrangement with the pyridine ring. nih.gov Theoretical studies on the parent 2-amino-3-nitropyridine molecule also support the presence and significance of this hydrogen bond. researchgate.net This planarization enhances the electronic conjugation between the electron-donating amino group and the electron-withdrawing nitro group, which in turn influences the molecule's dipole moment and photophysical properties.
This intramolecular hydrogen bond is energetically favorable and significantly impacts the molecule's behavior:
Conformational Rigidity: It reduces the rotational freedom of the amino and nitro groups, leading to a more rigid and planar molecular structure.
Acidity/Basicity: The involvement of the amine proton in the hydrogen bond decreases its availability, thus reducing the basicity of the amino group compared to a non-hydrogen-bonded analog.
Solubility: By satisfying a hydrogen bond donor and acceptor internally, the molecule may exhibit lower than expected solubility in protic solvents, as there are fewer sites available for intermolecular hydrogen bonding with the solvent.
Table 3: Hydrogen Bond Parameters from Analogous Structures
| Compound | H-Bond Type | Donor-Acceptor Distance (Å) | Significance |
|---|---|---|---|
| 6-Chloro-N-isopropyl-3-nitropyridin-2-amine nih.gov | Intramolecular N-H···O | 2.660 | Stabilizes a near-coplanar arrangement of the molecule. |
| 2-Amino-3-nitropyridine (calculated) researchgate.net | Intramolecular N-H···O | ~2.6 - 2.7 | Confirms the stability of the six-membered pseudo-ring and its influence on planarity. |
Conformational Preferences and Stereochemical Considerations
The conformational landscape of this compound is largely dictated by two factors: the planarizing effect of the intramolecular hydrogen bond and the rotational freedom of the isobutyl substituent.
As established, the strong N-H···O hydrogen bond between the amino and nitro groups forces the core pyridine ring and its immediate substituents (-NH₂ and -NO₂) into a stable, planar conformation. researchgate.netnih.gov This planarity is crucial for maximizing the π-system conjugation.
The main source of conformational flexibility arises from the C6-isobutyl group. Rotation can occur around the C6-C(methylene) bond and the C(methylene)-C(methine) bond of the isobutyl side chain. Different rotational isomers (rotamers) will have varying degrees of steric interaction with the adjacent ring nitrogen (N1). The lowest energy conformation will likely be one that minimizes these steric clashes, positioning the bulky terminal methyl groups of the isobutyl chain away from the pyridine ring. The molecule itself is achiral and does not have stereocenters.
Design Principles for Modulating Chemical Properties
The structure of this compound offers several points for modification to systematically tune its chemical and physical properties. The design principles are based on established concepts of physical organic chemistry.
Modulating Electronic Properties: The push-pull electronic system can be enhanced or diminished by altering the substituents.
Position 6: Replacing the electron-donating isobutyl group with a strong electron-withdrawing group (e.g., -CF₃, -CN) would further decrease the electron density of the ring, enhancing its susceptibility to nucleophilic attack. Conversely, introducing a stronger electron-donating group like a methoxy (B1213986) (-OCH₃) group would have the opposite effect. researchgate.net
Position 5: Introduction of a substituent at the C5 position would have a pronounced electronic effect. An electron-withdrawing group here would work in concert with the C2-nitro group to strongly deactivate the ring.
Altering Steric Hindrance and Lipophilicity: The isobutyl group is a key determinant of the molecule's steric profile and lipophilicity.
Replacing the isobutyl group with smaller alkyl groups (e.g., methyl, ethyl) would reduce steric hindrance around the N1 position, potentially increasing reaction rates at that site.
Introducing larger or branched alkyl groups (e.g., tert-butyl) would increase steric shielding and lipophilicity.
Modifying the Hydrogen Bond: The intramolecular hydrogen bond is a critical feature.
Alkylation of the 3-amino group (e.g., to a methylamino group) would still permit the formation of an intramolecular hydrogen bond (N-H···O).
Dialkylation of the amino group would eliminate the possibility of this hydrogen bond, leading to a non-planar conformation and drastically altered electronic and physical properties. The nitro and newly non-planar amino groups would lose their strong electronic communication through conjugation.
These design principles allow for the rational modification of the this compound scaffold to create derivatives with tailored reactivity, solubility, and electronic characteristics.
Potential Applications and Future Research Directions Non Biological/non Clinical Focus
Role in Material Science and Organic Optoelectronics
The electronic asymmetry inherent in the molecular structure of 6-Isobutyl-2-nitropyridin-3-amine suggests its potential utility in material science, particularly in the field of organic optoelectronics. Pyridine (B92270) derivatives are noted for their applications in materials science, including their use as dyes and in catalysis. nih.gov
The structure of this compound, featuring both an amino (electron-donating) and a nitro (electron-withdrawing) group, is a classic "push-pull" system. This configuration is a well-established motif for creating organic chromophores, which are molecules responsible for color. This suggests its potential for development as a dye or pigment. nih.gov
Furthermore, related nitropyridine structures have been shown to exhibit fluorescent properties. For instance, newly synthesized 2-arylvinyl-3-nitropyridines display fluorescence with a large Stokes shift, a desirable characteristic for fluorogenic markers and probes. The combination of different substituents on the nitropyridine core allows for the tuning of these photophysical properties. This indicates that derivatives of this compound could be engineered to create novel fluorophores for various material science applications.
Methods that utilize chromogenic and fluorogenic substrates are effective for the rapid detection of various enzymatic activities in bacteria. nih.gov While this article avoids clinical applications, the underlying principle of using such molecules as indicators in detection systems is broadly applicable in materials and environmental sensing.
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. A key requirement for a high NLO response is a molecular structure with a large hyperpolarizability, often found in molecules with a strong charge-transfer character, such as those with donor-acceptor groups connected by a π-conjugated system.
The class of nitropyridines has attracted considerable interest for NLO applications. optica.org Compounds like 2-(N-prolinol)-5-nitropyridine (PNP) and 2-cyclooctylamino-5-nitropyridine (COANP) have demonstrated significant NLO properties, including large nonlinear optical susceptibilities and capabilities for phase-matched second-harmonic generation. optica.orgoptica.orgtandfonline.comaip.org For example, 2-(α-methylbenzylamino)-5-nitropyridine (MBANP) exhibits a large hyperpolarizability and a nonlinear optical coefficient 126 times greater than that of quartz. spiedigitallibrary.org
Given that this compound shares the core features of an amino-nitropyridine structure, it is a strong candidate for future NLO investigations. Research would be needed to determine its specific hyperpolarizability, crystal structure symmetry, and phase-matching capabilities to fully assess its potential as a useful NLO material.
Table 1: NLO Properties of Related Aminonitropyridine Compounds
| Compound | Abbreviation | Key NLO Properties | Reference |
| 2-cyclooctylamino-5-nitropyridine | COANP | d₃₂ = (32 ± 16) pm/V, d₃₃ = (13.7 ± 2) pm/V | optica.org |
| 2-(N-prolinol)-5-nitropyridine | PNP | dᵧₓₓ = 48 pm/V, dᵧᵧᵧ = 17 pm/V; Powder efficiency 140x urea | optica.orgtandfonline.com |
| 2-(α-methylbenzylamino)-5-nitropyridine | MBANP | d₂₂ is 126 times larger than d₁₁ of quartz | spiedigitallibrary.org |
The functional groups on this compound provide anchor points for its incorporation into larger material systems, such as polymer matrices. The primary amine group offers a reactive site for covalent bonding, allowing it to be grafted onto polymer backbones or used as a cross-linking agent to create functional composite materials. Such composites could potentially harness the optical or electronic properties of the nitropyridine unit.
The development of conducting polymers is an area where pyridine derivatives have found use. researchgate.net By embedding molecules like this compound into a polymer matrix, it may be possible to create materials with tailored dielectric properties or for applications in electromagnetic interference shielding. Research on the polymerization of pyrrole (B145914) derivatives within a polyacrylonitrile (B21495) matrix has shown that composite films can be created with homogeneously dispersed conductive nanoparticles, leading to materials suitable for antistatic applications. researchgate.net Similar strategies could be explored for incorporating aminonitropyridines.
Precursor in Synthetic Organic Chemistry
From the perspective of synthetic organic chemistry, nitropyridines are valuable and readily available precursors for a wide array of more complex heterocyclic systems. nih.gov The presence of multiple functional groups that can be selectively modified makes this compound a versatile building block.
Heterocyclic compounds are a cornerstone of organic synthesis, and this compound serves as an excellent starting point for creating diverse molecular architectures. nih.gov The true synthetic utility of this compound lies in the differential reactivity of its functional groups.
Key transformations include:
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a 2,3-diaminopyridine (B105623) derivative. This transformation opens up pathways to a host of fused heterocyclic systems, such as imidazopyridines or quinoxalines, through condensation reactions with dicarbonyl compounds or their equivalents.
Modification of the Amino Group: The existing 3-amino group can undergo various reactions, such as acylation, alkylation, or diazotization, allowing for the introduction of new functional moieties. google.com For instance, acylation followed by intramolecular cyclization is a common strategy for building fused ring systems.
Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic substitution reactions, potentially allowing for the displacement of other leaving groups if present on the ring.
Patents and synthetic studies demonstrate numerous examples where aminonitropyridines are key intermediates. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used to synthesize potent enzyme inhibitors by first substituting the chlorine and then coupling the molecule with amines. nih.gov Similarly, 2,6-dichloro-3-nitropyridine (B41883) undergoes sequential substitution of its chloro groups to build complex heterocyclic structures. nih.gov These examples underscore the role of the aminonitropyridine core as a scaffold for constructing elaborate molecules.
Table 2: Potential Synthetic Transformations of the Aminonitropyridine Scaffold
| Starting Group | Reagent/Condition | Product Group | Potential Application | Reference |
| Nitro (-NO₂) | SnCl₂, Fe/HCl, or H₂/Pd | Amino (-NH₂) | Forms diamino-pyridines for fused heterocycles | nih.gov |
| Amino (-NH₂) | Acyl Chloride (e.g., RCOCl) | Amide (-NHCOR) | Intermediate for cyclization reactions | nih.govgoogle.com |
| Amino (-NH₂) | NaNO₂ / HCl | Diazonium Salt (-N₂⁺) | Can be converted to -OH, -Cl, -Br, -CN | google.com |
| Chloro (if present) | Nucleophile (e.g., R-NH₂) | Substituted Amine | Functional group introduction | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The functional groups on this compound make it a plausible candidate for use in MCRs.
For example, the primary amino group could react with a carbonyl compound (an aldehyde or ketone) to form an imine in situ. This imine could then be attacked by a third component, such as an isocyanide in a Ugi-type reaction or a β-dicarbonyl compound in a Hantzsch-like pyridine synthesis. nih.govbeilstein-journals.org The Hantzsch synthesis and related protocols are classical MCRs used to build substituted pyridine and dihydropyridine (B1217469) rings. beilstein-journals.org The inherent reactivity of the aminonitropyridine structure could allow it to serve as the amino-component in such syntheses, leading to complex, highly functionalized heterocyclic products in a single, efficient step. Further research is required to explore and optimize the participation of this compound in various MCRs.
Energetic Material Precursor Investigations
The field of energetic materials is continuously searching for new compounds with improved performance, stability, and safety profiles. Nitropyridine derivatives have garnered significant attention in this area due to their high nitrogen content and the energy released upon decomposition. nih.govresearchgate.netscispace.comyoutube.combibliotekanauki.pl The investigation of this compound as a precursor for novel energetic materials represents a promising, yet largely unexplored, avenue of research.
The core structure of this compound contains the necessary toxophoric groups (nitro and amino) that are characteristic of many energetic materials. These groups can be further functionalized to increase the nitrogen content and oxygen balance of the molecule, two key parameters that determine the energetic performance of a compound. For instance, the amino group can be converted to other nitrogen-rich functionalities such as azides, tetrazoles, or further nitrated to enhance the energetic output.
Future research could focus on the synthesis of derivatives of this compound and the characterization of their energetic properties. This would involve:
Synthesis of new derivatives: The amino group could be diazotized and substituted with other energetic moieties. The nitro group could also be a site for further reactions to create more complex energetic structures.
Computational studies: Quantum-chemical calculations could be employed to predict the detonation velocity, pressure, and other performance parameters of potential energetic derivatives. scispace.com This would allow for the rational design of new molecules with desired properties before embarking on their synthesis.
Experimental characterization: Promising candidates would need to be synthesized and their thermal stability, sensitivity to impact and friction, and energetic output would need to be experimentally determined.
The isobutyl group, while not directly contributing to the energetic performance, can influence the physical properties of the resulting energetic materials, such as their melting point, density, and solubility. This could be advantageous in the development of melt-castable explosives or in formulations where specific physical properties are required.
Advanced Synthetic Method Development
The development of efficient and selective synthetic methods for the preparation and functionalization of this compound is crucial for unlocking its full potential in various applications. While general methods for the synthesis of nitropyridines exist, the development of advanced synthetic strategies tailored to this specific molecule could lead to the discovery of novel derivatives with unique properties. ntnu.nonih.govntnu.nomdpi.comnih.govresearchgate.netorgchemres.orgscitechdaily.comsemanticscholar.org
Future research in this area could explore:
Vicarious Nucleophilic Substitution (VNS): This powerful method allows for the introduction of substituents ortho- or para- to the nitro group on the pyridine ring. researchgate.net Applying VNS to this compound could enable the introduction of a wide range of functional groups at the 4- and 6-positions, leading to a diverse library of new compounds.
Oxidative Amination: This method allows for the direct introduction of an amino group onto the pyridine ring. ntnu.no Investigating the oxidative amination of this compound could provide alternative routes to polyamino-substituted pyridines, which are valuable precursors for various materials.
Three-Component Ring Transformations: These reactions allow for the construction of complex heterocyclic systems from simple starting materials. nih.gov Exploring the use of this compound in three-component reactions could lead to the synthesis of novel fused heterocyclic systems with interesting photophysical or electronic properties.
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized using various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Developing robust protocols for these reactions on this compound would greatly expand the range of accessible derivatives.
The development of these advanced synthetic methods would not only facilitate the synthesis of new energetic materials but also open up possibilities for the creation of novel functional materials with applications in other fields.
Emerging Research Areas
Beyond its potential as an energetic material precursor, the unique chemical structure of this compound suggests its potential utility in other emerging research areas, particularly in materials science.
Novel Fluorescent Materials: Some nitropyridine derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. nih.govmdpi.com The combination of the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring of this compound could give rise to compounds with unique fluorescent properties. Future research could focus on the synthesis of derivatives with extended conjugation or the incorporation of other chromophores to tune the emission wavelength and quantum yield. These materials could find applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Functional Dyes and Pigments: The chromophoric nature of the nitropyridine core suggests that derivatives of this compound could be developed as novel dyes and pigments. The isobutyl group could enhance the solubility of these compounds in various solvents and polymer matrices, making them suitable for a range of applications, from textiles to coatings.
Building Blocks for Functional Polymers: The amino group on this compound provides a handle for its incorporation into polymer chains. This could lead to the development of functional polymers with unique optical, electronic, or thermal properties. For example, incorporating this moiety into a polymer backbone could lead to materials with a high refractive index or specific nonlinear optical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-Isobutyl-2-nitropyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis (e.g., 2-nitropyridine derivatives) offers rapid and efficient pathways for nitro-group functionalization. For example, halogenated intermediates (e.g., 2-(2-halophenoxy)pyridin-3-amine derivatives) can be synthesized via Ullmann-type coupling under microwave irradiation, followed by acetylation or nitration steps . Optimization involves adjusting microwave power (100–300 W), solvent polarity (e.g., DMF or DMSO), and reaction time (10–30 min) to maximize yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- LC-MS/MS : To detect trace impurities (e.g., nitrosamines) via transitions like m/z 210 → 164 .
- ATR-FTIR : Confirm nitro (-NO₂) and amine (-NH₂) functional groups (stretching bands at 1520 cm⁻¹ and 3350 cm⁻¹, respectively) .
- SC-XRD : For crystallographic validation, as demonstrated in structurally analogous brominated pyridinamines (e.g., C–C bond precision ±0.008 Å) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24h; monitor degradation via HPLC (C18 column, 220 nm detection). Nitro groups are prone to reduction in acidic media.
- Thermal Stability : Use TGA/DSC to assess decomposition above 150°C. For storage, maintain inert atmospheres (N₂/Ar) and low humidity .
Advanced Research Questions
Q. How can computational modeling guide the design of novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311G**) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity prediction .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .
- ADMET Prediction : Tools like SwissADME predict solubility (LogP < 3), metabolic stability (CYP450 inhibition), and toxicity (AMES test) .
Q. What experimental strategies resolve contradictions in reaction yields for nitro-group substitutions in pyridine derivatives?
- Methodological Answer :
- Factorial Design : Apply a 2³ factorial matrix to test variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent (toluene vs. acetonitrile). ANOVA identifies significant factors (e.g., solvent polarity, p < 0.05) .
- Byproduct Analysis : Use GC-MS to detect intermediates (e.g., dehalogenated products) and adjust stoichiometry (e.g., excess K₂CO₃) to suppress side reactions .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration (NF) : Use polyamide membranes (MWCO 300–500 Da) to retain high-MW byproducts. Optimize transmembrane pressure (5–15 bar) and crossflow velocity (0.5–1.5 m/s) for maximal solute rejection (>90%) .
- Simulated Moving Bed (SMB) Chromatography : Separate enantiomers or regioisomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and gradient elution (hexane:IPA 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
